Long-Wavelength Emission and D-Ribose Selectivity
Derivatives synthesized from 2-(4-boronophenyl)quinoline-4-carboxylic acid (PBAQA) as the core building block demonstrate substantial performance advantages over the parent compound and conventional boronic acid probes. When PBAQA is used to construct diboronic acid compounds via p-phenylenediamine linkers, the resulting derivatives exhibit a red-shifted fluorescence emission at approximately 500 nm, representing a >100 nm shift compared to the 395 nm emission wavelength of the precursor diboronic acid compound lacking the PBAQA-based extended conjugation system [1]. More critically, the PBAQA-derived sensor [4-(4-{[4-(3-borono-5-methoxybenzamido)phenyl]carbamoyl}quinolin-2-yl)phenyl]boronic acid achieves 83% fluorescence quenching upon addition of 55 mM D-ribose—the strongest quenching observed among all tested carbohydrates—demonstrating selective recognition capability not attainable with simpler boronic acid structures [2].
| Evidence Dimension | Fluorescence emission wavelength and D-ribose binding selectivity |
|---|---|
| Target Compound Data | Derivative synthesized from PBAQA: emission ~500 nm; 83% quenching with 55 mM D-ribose |
| Comparator Or Baseline | Precursor diboronic acid without PBAQA scaffold: emission 395 nm; non-selective carbohydrate binding |
| Quantified Difference | Emission red-shifted by >100 nm; D-ribose quenching 83% vs. lower/non-selective response for other carbohydrates |
| Conditions | Buffer solution pH 7.4; fluorescence spectroscopy |
Why This Matters
Procurement of this specific compound enables access to a validated scaffold that, upon derivatization, yields sensors with emission wavelengths in the visible range (>500 nm) suitable for biological imaging and clinical diagnostics, a property not conferred by alternative quinoline or phenylboronic acid starting materials.
- [1] 2-(4-Boronophenyl)quinoline-4-carboxylic acid derivatives: Design and synthesis, aggregation-induced emission characteristics, and binding activity studies for D-ribose with long-wavelength emission. Journal of Chemical Research. 2019. DOI: 10.1177/1747519819893642. View Source
- [2] 2-(4-Boronophenyl)quinoline-4-carboxylic acid derivatives: Design and synthesis, aggregation-induced emission characteristics, and binding activity studies for D-ribose with long-wavelength emission. Journal of Chemical Research. 2019. DOI: 10.1177/1747519819893642. View Source
